molecular formula C17H26N2 B13956486 (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine

Cat. No.: B13956486
M. Wt: 258.4 g/mol
InChI Key: DCHSQZAZCAQVMS-UHFFFAOYSA-N
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Description

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a benzyl group and an azaspirodecane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine typically involves the reaction of a benzyl halide with an azaspirodecane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine
  • (2-Benzyl-2-azaspiro[4.5]decan-4-yl)methanamine

Uniqueness

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine stands out due to its specific spiro linkage at the 8-position, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

(2-benzyl-2-azaspiro[4.5]decan-8-yl)methanamine

InChI

InChI=1S/C17H26N2/c18-12-15-6-8-17(9-7-15)10-11-19(14-17)13-16-4-2-1-3-5-16/h1-5,15H,6-14,18H2

InChI Key

DCHSQZAZCAQVMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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